molecular formula C13H20N4O3 B1392605 Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1243047-49-5

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No.: B1392605
CAS No.: 1243047-49-5
M. Wt: 280.32 g/mol
InChI Key: IYXZKYVYQFXIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of scientific exploration

Mode of Action

The mode of action of this compound is not well-documented in the literature. Given its structural features, it may interact with its targets through hydrogen bonding or electrostatic interactions, but this is purely speculative. More experimental studies are required to elucidate the exact mechanism of interaction .

Biochemical Pathways

Its potential effects on various biochemical pathways would depend on its specific targets, which are currently unidentified .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Properties

IUPAC Name

ethyl 3-amino-4-[2-(methylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-20-12(18)9-4-5-11(10(14)8-9)16-6-7-17-13(19)15-2/h4-5,8,16H,3,6-7,14H2,1-2H3,(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXZKYVYQFXIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate
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Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.